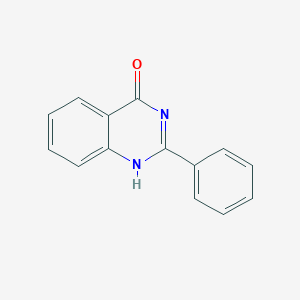

2-phenyl-1H-quinazolin-4-one

Description

Contextualization of the Quinazolinone Scaffold in Drug Discovery and Medicinal Chemistry

The quinazolinone framework, a fused heterocycle, is a cornerstone in the development of new drugs. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties. nih.govmdpi.comresearchgate.net This broad range of activities has made the quinazolinone scaffold a focal point of intense research, leading to the development of several marketed drugs. nih.gov The stability of the quinazolinone nucleus allows for the introduction of various bioactive moieties, enabling the synthesis of new potential medicinal agents with diverse therapeutic applications. omicsonline.org

The versatility of the quinazolinone scaffold is further highlighted by its presence in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.govarabjchem.org These natural products have served as a rich source of inspiration for the design and synthesis of novel quinazolinone-based therapeutic agents. The ability of the quinazolinone core to interact with a variety of biological targets is a key factor driving its prominence in medicinal chemistry.

Historical Development and Significance of the 2-Phenyl-1H-quinazolin-4-one Core Structure

The first synthesis of a quinazoline (B50416) compound was reported in 1869, involving the reaction of anthranilic acid with cyanogen. arabjchem.org Since then, significant advancements have been made in the synthesis and derivatization of quinazolinones. The introduction of a phenyl group at the 2-position of the quinazolinone ring system gave rise to the this compound core, a structure that has proven to be of particular importance in medicinal chemistry.

Historically, derivatives of this compound have been investigated for a range of pharmacological activities. For instance, early studies in the 1970s reported the antitumor activities of 2,3-dihydro-2-aryl-4-quinazolinones. researchgate.net More recent research has reaffirmed their potential as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. researchgate.netnih.gov The synthesis of vascinone, a naturally occurring bioactive alkaloid with a quinazolone system, further underscored the significance of this structural motif. nih.gov The development of various synthetic methodologies has facilitated the creation of extensive libraries of this compound derivatives, allowing for comprehensive structure-activity relationship (SAR) studies. nih.govresearchgate.net

Overview of Current Research Trends and Future Prospects for the Compound Class

Current research on this compound and its derivatives is vibrant and multifaceted, with a strong focus on developing novel agents for a variety of diseases. A significant area of investigation is in oncology, where researchers are designing and synthesizing new analogs with potent antiproliferative activities. mdpi.comnih.gov These efforts often involve the strategic modification of the 2-phenyl ring and the substitution at the N3 position of the quinazolinone core to enhance activity against various cancer cell lines. mdpi.comresearchgate.net

Beyond cancer, the scaffold is being explored for its potential in treating inflammatory diseases by targeting key signaling pathways like NF-κB. nih.gov The development of derivatives with antibacterial and antifungal properties is another active area of research, addressing the growing challenge of antimicrobial resistance. omicsonline.orgnih.govbohrium.com Furthermore, the anticonvulsant and analgesic potential of this compound class continues to be an area of interest for medicinal chemists. omicsonline.orgresearchgate.net

Future prospects for this compound derivatives are promising. The application of modern drug design techniques, such as molecular modeling and virtual screening, is expected to accelerate the discovery of new and more potent analogs. nih.gov The exploration of this scaffold as a platform for developing multi-target drugs, which can simultaneously modulate several biological pathways, is also a promising avenue for future research.

Structural Representation and Nomenclature of this compound

The chemical structure of this compound consists of a quinazolin-4-one core substituted with a phenyl group at the 2-position. The systematic IUPAC name for this compound is 2-phenyl-3H-quinazolin-4-one. nih.gov It is also known by several synonyms, including 2-phenyl-4(3H)-quinazolinone and 2-phenyl-4-quinazolone. nih.gov

The core structure is a bicyclic system where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. The numbering of the quinazolinone ring system is crucial for a precise description of its derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDULOAUXSMYUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1h Quinazolin 4 One and Its Derivatives

Classical Condensation and Cyclization Protocols

Traditional methods for the synthesis of 2-phenyl-1H-quinazolin-4-one often rely on the condensation and subsequent cyclization of readily available starting materials. These protocols, while established, sometimes require harsh reaction conditions or long reaction times.

Synthesis from Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are fundamental building blocks in the synthesis of quinazolin-4-ones. generis-publishing.comresearchgate.net One of the most common approaches involves the reaction of anthranilic acid with an appropriate reagent to introduce the C2-phenyl group and facilitate the cyclization to form the quinazolinone ring. For instance, the reaction of anthranilic acid with benzoyl chloride leads to the formation of 2-benzamidobenzoic acid. This intermediate can then be cyclized, often by heating, to yield this compound. researchgate.netingentaconnect.com Another variation involves the reaction of anthranilic acid with formamide, which can serve as both a reactant and a solvent, to produce quinazolin-4-one. generis-publishing.com The yield of this reaction can be significantly influenced by the reaction temperature. generis-publishing.com

The use of isatoic anhydride (B1165640), a derivative of anthranilic acid, is another classical route. Isatoic anhydride can be considered an activated form of anthranilic acid and reacts with various nucleophiles to form substituted anthranilamides, which can then be cyclized to quinazolinones. acs.org

| Starting Material | Reagent(s) | Key Intermediate | Product | Ref. |

| Anthranilic Acid | Benzoyl Chloride | 2-Benzamidobenzoic Acid | This compound | researchgate.netingentaconnect.com |

| Anthranilic Acid | Formamide | - | Quinazolin-4-one | generis-publishing.com |

| Isatoic Anhydride | Ammonia | Anthranilamide | Quinazolin-4-one | acs.org |

Reactions Involving 2-Aminobenzamide (B116534) and Benzaldehyde as Starting Materials

A widely employed and straightforward method for the synthesis of this compound involves the condensation of 2-aminobenzamide with benzaldehyde. nih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the desired quinazolinone. Various oxidants can be used to facilitate the final aromatization step. This approach is valued for its atom economy and the directness with which it assembles the quinazolinone core from simple precursors.

An environmentally friendly adaptation of this method involves the oxidative condensation of 2-aminobenzamide with benzyl (B1604629) alcohol. doaj.org This process often utilizes a base and an oxidant, such as oxygen, and can proceed under solvent-free conditions. doaj.org The reaction is believed to proceed through the initial oxidation of benzyl alcohol to benzaldehyde, which then reacts with 2-aminobenzamide as described above. doaj.org

Modern and Catalytic Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and versatile synthetic methods for this compound and its derivatives. These modern approaches often employ metal catalysts, microwave irradiation, or organocatalysts to achieve higher yields, shorter reaction times, and broader substrate scope.

Metal-Catalyzed Synthesis (e.g., Zinc(II), Iron(III), Copper-Catalyzed Reactions)

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones. mdpi.comresearchgate.net Various metal catalysts, including those based on zinc, iron, and copper, have been successfully employed to promote the formation of the quinazolinone ring system through different mechanistic pathways.

Zinc(II)-Catalyzed Reactions: Zinc chloride (ZnCl₂) has been used as a catalyst in the synthesis of quinazolinone precursors from 2-aminobenzonitrile (B23959) and 2-aminoethanol. rsc.org

Iron(III)-Catalyzed Reactions: Iron(III) chloride (FeCl₃) has been utilized in a domino protocol for the synthesis of 2-phenylquinazolin-4-amines from o-halobenzonitriles, benzaldehydes, and sodium azide (B81097). nih.gov Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) has also been shown to be an effective catalyst for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides to produce quinazolines. researchgate.netnih.gov

Copper-Catalyzed Reactions: Copper salts, such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), have been extensively used in quinazoline (B50416) synthesis. mdpi.comchim.it These catalysts can facilitate C-N bond formation and cascade reactions. chim.it For example, copper-catalyzed cascade amination has been used to synthesize N-arylbenzimidazoquinazolinones. chim.it A one-pot tandem multi-component approach using copper(I) chloride (CuCl) has been developed for the synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes. mdpi.com

| Catalyst | Starting Materials | Reaction Type | Product | Ref. |

| ZnCl₂ | 2-Aminobenzonitrile, 2-Aminoethanol | Cyclization Precursor Synthesis | 2-(4,5-Dihydrooxazol-2-yl)aniline | rsc.org |

| FeCl₃, CuI | o-Halobenzonitriles, Benzaldehydes, Sodium Azide | Domino Protocol | 2-Phenylquinazolin-4-amines | nih.gov |

| FeCl₂·4H₂O | (2-Aminophenyl)methanols, Benzamides | Acceptorless Dehydrogenative Coupling | Quinazolines | researchgate.netnih.gov |

| CuI | 1-(2-Bromophenyl)-methanamines, Amidines | Tandem Reaction | Functionalized Quinazolines | mdpi.com |

| CuCl | (2-Aminophenyl)methanols, Aldehydes | One-Pot Tandem Multi-Component Reaction | Functionalized Quinazolines | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green and efficient technology. nih.govfrontiersin.org The application of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. researchgate.netingentaconnect.comnih.gov The synthesis of this compound derivatives has been successfully achieved using microwave technology. For example, the reaction of substituted 2-aminobenzophenones with urea (B33335) under microwave irradiation provides a rapid route to 4-phenylquinazolin-2(1H)-one derivatives. nih.gov Similarly, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide has been accomplished through a multi-step sequence where the final cyclization is performed under microwave irradiation. researchgate.netingentaconnect.com This method offers advantages in terms of reduced reaction times and increased efficiency. researchgate.netingentaconnect.com

| Starting Materials | Reagents | Conditions | Product | Ref. |

| Substituted 2-Aminobenzophenones | Urea | Microwave Irradiation | 4-Phenylquinazolin-2(1H)-one derivatives | nih.gov |

| 2-Benzamidobenzoyl chloride | Hydrazine (B178648) hydrate (B1144303) or Thiourea | Microwave Irradiation (800 W, 135 °C, 4 min), K₂CO₃, DMF | 3-Amino-2-phenylquinazolin-4(3H)-one or 4-Oxo-2-phenylquinazoline-3(4H)-carbothioamide | researchgate.netingentaconnect.com |

Non-Metal-Catalyzed and Organocatalytic Methods

In the pursuit of more sustainable and environmentally benign synthetic protocols, non-metal-catalyzed and organocatalytic methods for the synthesis of this compound have been developed. These approaches avoid the use of potentially toxic and expensive metal catalysts.

A notable example is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.gov This reaction can be promoted by an organic photosensitizer, such as fluorescein, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This metal-free method proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov

Another metal-free approach involves the oxidative cleavage of styrenes in the presence of o-aminobenzamides. mdpi.com This method allows for the in-situ generation of aldehydes from readily available styrenes, which then react to form the quinazolinone ring. The reaction is performed under catalyst-free conditions, highlighting its sustainable nature. mdpi.com Furthermore, a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions has been reported, offering a green pathway to 2-phenylquinazolin-4(3H)-ones. doaj.org

| Catalyst/Promoter | Starting Materials | Reaction Type | Product | Ref. |

| Fluorescein (Photocatalyst), TBHP (Oxidant) | 2-Aminobenzamides, Aldehydes | Visible Light-Induced Condensation Cyclization | This compound derivatives | nih.gov |

| None | o-Aminobenzamides, Styrenes | Oxidative Olefin Bond Cleavage and Cyclization | This compound derivatives | mdpi.com |

| t-BuONa (Base) | 2-Aminobenzamides, Benzyl Alcohols | Oxidative Condensation | This compound derivatives | doaj.org |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinone scaffolds to minimize environmental impact. These strategies focus on the use of environmentally benign catalysts, safer solvents, and energy-efficient reaction conditions.

One approach involves the use of iron, an inexpensive and earth-abundant metal, as a catalyst. For instance, an iron-catalyzed cross-dehydrogenative coupling reaction has been developed for the synthesis of quinoline-spiroquinazolinones. acs.orgacs.orgnih.gov This method employs environmentally friendly oxidants like hydrogen peroxide (H₂O₂) and molecular oxygen (O₂) in a mild solvent like ethanol (B145695) at room temperature, making it a convenient and eco-friendly process. acs.orgacs.org

Copper-based catalysts have also been utilized in green synthetic protocols. A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. This reaction uses copper(II) acetate, a benign catalyst, in anisole, a sustainable solvent. organic-chemistry.org

Furthermore, the use of solid acid catalysts, such as zeolites, aligns with green chemistry principles due to their reusability and potential to replace hazardous liquid acids. A study has demonstrated the use of a modified zeolite H-BEA catalyst for the acid-catalyzed condensation of 2-aminobenzamide with aldehydes in water, a green solvent, to produce 2,3-dihydroquinazolin-4-ones. researchgate.net The use of yeast as a biotemplate in the preparation of the catalyst further enhances the green credentials of this method. researchgate.net

Solvent-free conditions and the use of nanocatalysts also represent a significant step towards greener synthesis. Zinc ferrite (B1171679) nanocatalysts have been employed for the one-pot synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones, offering advantages such as short reaction times, high yields, and easy work-up procedures. mdpi.com

The following table summarizes various green chemistry approaches for the synthesis of quinazolinone derivatives:

| Catalyst System | Starting Materials | Product Type | Green Aspects |

| FeCl₃ / H₂O₂/O₂ | Secondary/Tertiary anilines, 4-Methylene-quinazolinones | Quinoline-spiroquinazolinones | Inexpensive catalyst, mild conditions, green oxidants. acs.orgacs.orgnih.gov |

| Cu(II) acetate | 2-Isocyanobenzoates, Amines | Quinazolin-4-ones | Benign catalyst, sustainable solvent (anisole). organic-chemistry.org |

| Zeolite H-BEA | 2-Aminobenzamide, Aldehydes | 2,3-Dihydroquinazolin-4-ones | Reusable solid acid catalyst, water as solvent. researchgate.net |

| Zinc Ferrite Nanocatalyst | Dimedone, Aryl aldehydes, Thiourea | Thioxo-hexahydro-quinazolinones | Solvent-free, reusable nanocatalyst, high efficiency. mdpi.com |

| [Ni(MeTAA)] | o-Aminobenzamides, Alcohols | Quinazolin-4(3H)-ones | Acceptorless dehydrogenative coupling, environmentally benign. acs.org |

| H₂O₂ | 2-Aminobenzamide, DMSO | Quinazolin-4(3H)-one | Transition metal-free, green oxidant. acs.org |

| Choline Chloride/Ascorbic Acid (NADES) | Isatoic anhydride, Aromatic aldehydes, Acyl hydrazines/NH₄OAc | Quinazolin-4(1H)-ones/2,3-Dihydroquinazolin-4(1H)-ones | Natural deep eutectic solvent, reduced toxicity. researchgate.net |

Multi-Component Reaction Strategies for Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach offers high atom economy, operational simplicity, and the ability to generate diverse molecular scaffolds efficiently.

A notable example is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO₃H) as a catalyst. researchgate.net This method provides high yields and avoids the use of hazardous solvents. researchgate.net

Another versatile MCR strategy involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to produce a variety of substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This one-pot reaction tolerates a wide range of functional groups on each component, enabling the synthesis of a diverse library of compounds. acs.org

The Ugi four-component reaction (Ugi-4CR) has also been employed in a bifurcated approach to synthesize polycyclic quinazolinones. nih.govacs.org In one pathway, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation. nih.govacs.org An alternative route utilizes cyanamide (B42294) as the amine component in the Ugi-4CR, followed by a radical-induced cyclization. nih.govacs.org These MCR-based strategies provide rapid access to complex quinazolinone frameworks.

The following table highlights different multi-component reaction strategies for the synthesis of quinazolinone derivatives:

| Reaction Type | Starting Materials | Catalyst/Reagent | Product Type |

| Three-component | Aromatic aldehydes, Isatoic anhydride, Urea | SBA-Pr-SO₃H | 2,3-Dihydroquinazolin-4(1H)-ones |

| Three-component | Arenediazonium salts, Nitriles, Bifunctional anilines | - | 3,4-Dihydroquinazolines, Quinazolin-4(3H)-ones |

| Ugi Four-component | o-Bromobenzoic acids, o-Cyanobenzaldehydes, Isocyanides, Ammonia | Palladium | Polycyclic quinazolinones |

| Ugi Four-component | o-Iodobenzaldehyde, Benzoic acids, Isocyanides, Cyanamide | AIBN/Tributyltin hydride | Polycyclic quinazolinones |

| Three-component | Isatoic anhydride, Aromatic aldehydes, Acyl hydrazines | N-halosulfonamides | Quinazolin-4(1H)-ones |

| Three-component | 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, Ammonium thiocyanate, Urea/Thiourea/Amines | - | 3-Phenylquinazolin-2,4(1H,3H)-dione derivatives |

Regioselective Synthesis of Substituted Analogs and Isomers

The regioselective synthesis of substituted quinazolinone analogs is crucial for establishing structure-activity relationships and developing compounds with specific biological targets. Controlling the position of substituents on the quinazolinone core allows for the fine-tuning of their pharmacological properties.

An example of regioselective synthesis is the heteroannelation of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetonitriles to form 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles. rsc.org This reaction proceeds with high regioselectivity, leading to the formation of a specific constitutional isomer.

Another study reports the angular regioselective synthesis of functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones. nih.gov The reaction of cyclohexene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides in the presence of a base leads to the formation of the angular regioisomer, the structure of which was confirmed by X-ray crystallography. nih.gov

The synthesis of substituted 2-phenyl-quinazolin-4-ones often involves the condensation of substituted anthranilic acids or their derivatives with benzoyl chloride or related reagents. For instance, the synthesis of 6-bromo-2-phenyl-3-amino-quinazolin-4(3H)-one serves as a key intermediate for further derivatization at the 3-position. researchgate.net

Furthermore, the synthesis of new phenolic derivatives of quinazolin-4(3H)-one has been achieved by reacting 2-mercapto-3-substituted quinazolin-4-ones with ethyl bromoacetate, followed by reaction with hydrazine hydrate and subsequent condensation with dihydroxybenzaldehydes. mdpi.com This multi-step synthesis allows for the introduction of various substituents at different positions of the quinazolinone scaffold.

The following table provides examples of regioselective synthesis of quinazolinone derivatives:

| Starting Materials | Reagents | Product | Regioselectivity |

| 2-(4-Oxo-3,4-dihydro-2-quinazolinyl)acetonitriles | - | 2,5-Dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles | Heteroannelation leads to a specific regioisomer. rsc.org |

| Cyclohexene-condensed 2-thioxopyrimidin-4-ones, Hydrazonoyl chlorides | Triethylamine | Angular hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones | Formation of the angular regioisomer over the linear one. nih.gov |

| Substituted anthranilic acid derivatives | Benzoyl chloride derivatives | Substituted 2-phenyl-quinazolin-4-ones | The position of substituents on the final product is determined by the starting materials. researchgate.net |

| 2-Mercapto-3-substituted quinazolin-4-ones | Ethyl bromoacetate, Hydrazine hydrate, Dihydroxybenzaldehydes | Phenolic derivatives of quinazolin-4(3H)-one | Stepwise synthesis allows for controlled placement of substituents. mdpi.com |

Chemical Reactivity and Derivatization Strategies for the 2 Phenyl 1h Quinazolin 4 One Scaffold

Electrophilic Substitution Reactions on the Aromatic Rings

Electrophilic substitution reactions on the 2-phenyl-1H-quinazolin-4-one scaffold primarily occur on the fused benzene (B151609) ring (Ring A) and the 2-phenyl ring (Ring B). The reactivity and regioselectivity of these substitutions are influenced by the directing effects of the existing substituents and the reaction conditions.

The fused benzene ring of the quinazolinone core is generally less reactive towards electrophiles compared to the 2-phenyl ring, due to the electron-withdrawing effect of the pyrimidinone ring. uomustansiriyah.edu.iq Nitration is a common electrophilic substitution reaction, and in the case of quinazoline (B50416), it typically yields the 6-nitro derivative when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is positions 8 > 6 > 5 > 7. nih.gov

The 2-phenyl ring, on the other hand, can be readily substituted, with the position of substitution depending on the directing effect of any existing substituents on that ring. Common electrophilic aromatic substitution reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitution Reactions at Specific Ring Positions

Nucleophilic substitution reactions are crucial for introducing a variety of functional groups onto the this compound scaffold. A key position for such reactions is C4 of the quinazolinone ring. The carbonyl group at C4 can be converted to a chloro group, typically using phosphoryl chloride, to generate a 4-chloro-2-phenylquinazoline (B1330423) intermediate. nih.govmdpi.com This chloro substituent is then susceptible to displacement by various nucleophiles.

For instance, reaction with cyanide ions can introduce a cyano group at the C4 position. nih.gov Amines can also displace the chlorine to form 4-amino-2-phenylquinazoline derivatives. nih.gov These reactions significantly expand the chemical space accessible from the this compound starting material.

Intramolecular nucleophilic aromatic substitution (SNAr) has also been utilized in the synthesis of quinazolinone derivatives. For example, the cyclization of 1-(2-bromobenzoyl)-3-phenylthiourea proceeds via an intramolecular SNAr mechanism to yield 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one. semanticscholar.org

Modifications and Substituent Effects at the 2-Phenyl Moiety

The 2-phenyl moiety of the quinazolinone scaffold offers a prime site for modification to modulate biological activity. The introduction of various substituents on this phenyl ring can significantly impact the compound's properties.

Studies have shown that the nature and position of substituents on the 2-phenyl ring can influence antiproliferative activities. For example, the presence of a methoxy (B1213986) group on the phenyl ring has been found to enhance cytotoxic activity in certain cancer cell lines. nih.gov Specifically, a 2-methoxyphenyl substitution, in combination with a basic side chain, has demonstrated a notable profile against a majority of tested cell lines. mdpi.com Conversely, the presence of a naphthyl group instead of a phenyl group at the 2-position has been shown to be unfavorable for cytotoxic activity in some cases. nih.gov

The electronic effects of substituents on the 2-phenyl ring also play a critical role in directing other chemical transformations. For instance, the position of substituents on the C-2 phenyl ring can influence the outcome of N- versus O-alkylation reactions on the quinazolinone core. sioc-journal.cn

Transformations and Functionalization at the Quinazolinone Nitrogen Atoms (N1, N3)

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for functionalization, allowing for the introduction of a wide range of substituents and the synthesis of diverse derivatives.

Alkylation at N1 and N3 is a common strategy. The ambident nucleophilic character of the quinazolin-4(3H)-one system can lead to either N-alkylation or O-alkylation. The regioselectivity of this reaction is influenced by factors such as the substituents on the 2-phenyl ring. sioc-journal.cn For example, steric hindrance at the ortho-position of the C-2 phenyl ring tends to favor N-alkylation, while substituents at the meta- or para-positions often lead to a predominance of O-alkylation. sioc-journal.cn

The N3 position is frequently targeted for introducing side chains to enhance biological activity. For instance, 3-amino-2-phenyl-quinazolin-4(3H)-one can be synthesized and subsequently reacted with various aldehydes or ketones to form Schiff bases, which can be further modified. researchgate.netresearchgate.net These modifications at the N3 position have been explored for developing compounds with anticancer and antiviral properties. researchgate.netresearchgate.net

Functionalization of the Quinazolinone Benzene Ring (e.g., C6, C7, C8)

The benzene ring of the quinazolinone core (positions C5, C6, C7, and C8) provides additional opportunities for derivatization to fine-tune the molecule's properties.

Substitution at the C6 position has been shown to be beneficial for antitumor activity. researchgate.net For example, the introduction of a bromine atom at C6 has been a strategy in the synthesis of 2,3,6-trisubstituted quinazolin-4-ones with potential anticancer properties. researchgate.net

The C8 position has also been a focus for introducing basic side chains to explore the optimal structural requirements for biological activity. nih.gov Metal-catalyzed C-H functionalization has emerged as a powerful tool for directly introducing substituents at these positions. For instance, rhodium(III)-catalyzed alkylation and arylation of N-pyridinyl-quinazolin-4-one have been reported. chim.it

Formation of Fused Heterocyclic Systems (e.g., Triazinoquinazolines, Tetrazinoquinazolines, Imidazoquinazolines)

The versatile reactivity of the this compound scaffold allows for its use as a building block in the synthesis of more complex fused heterocyclic systems. These reactions often involve the functional groups on the quinazolinone ring participating in cyclization reactions to form new rings.

For example, 3-amino-2-phenylquinazolin-4-(3H)-one can serve as a precursor for the synthesis of fused systems. Reaction with appropriate reagents can lead to the formation of triazinoquinazolines. Similarly, the introduction of an azide (B81097) group can be a stepping stone for creating tetrazinoquinazolines. researchgate.net

The condensation of 2-methyl/phenyl/chloro methyl disubstituted benzooxazine-4-one with 1-(2-amino ethyl)-4-substituted benzylidene-2-phenyl-1H-Imidazoles-5(4H)-one has been reported to yield imidazolo-quinazoline-4-one derivatives. nih.gov Furthermore, the reaction of 2-azido-4-chlorobenzoic acid with benzyl (B1604629) nitrile can form 7-chloro-3-phenyl- nih.govsemanticscholar.orgsioc-journal.cntriazolo[1,5-a]quinazoline-5-one. nih.gov These fused systems often exhibit unique biological activities, expanding the therapeutic potential of the quinazolinone core.

Spectroscopic and Structural Characterization Techniques for 2 Phenyl 1h Quinazolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-phenyl-1H-quinazolin-4-one derivatives, offering deep insights into the molecular structure by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For this compound and its derivatives, characteristic signals are observed that confirm the presence of the quinazolinone core and the appended phenyl group.

In the ¹H NMR spectrum of the parent compound, 2-phenylquinazolin-4(3H)-one, the aromatic protons typically appear as a complex multiplet in the range of δ 7.26–8.29 ppm. sapub.orgmdpi.comrsc.org Specifically, the protons of the quinazolinone ring and the phenyl ring resonate in this region. mdpi.comrsc.org A broad singlet corresponding to the N-H proton of the quinazolinone ring is often observed at a downfield chemical shift, around δ 12.57 ppm, which is exchangeable with D₂O. mdpi.com

Substituents on the phenyl ring or the quinazolinone nucleus lead to predictable changes in the ¹H NMR spectrum. For instance, in 2-(4-hydroxyphenyl)quinazolin-4(3H)-one, the protons on the substituted phenyl ring appear as a doublet at δ 6.89 ppm and a multiplet between δ 8.07–8.13 ppm. mdpi.com The hydroxyl proton gives rise to a singlet at δ 10.17 ppm. mdpi.com Similarly, for derivatives with alkyl or other functional groups, characteristic signals corresponding to these groups are observed, further confirming the structure. For example, in 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethylthio)-3-phenyl quinazolin-4(3H)-one, singlets for the methyl groups appear at δ 1.82 and 2.08 ppm, and a singlet for the CH₂-S protons is seen at δ 4.13 ppm. sapub.org

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| 2-phenylquinazolin-4(3H)-one | DMSO-d₆ | 7.52–7.61 (m, 4H), 7.75–7.77 (m, 1H), 7.83–7.87 (m, 1H), 8.16–8.21 (m, 3H), 12.57 (s, 1H) | mdpi.com |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 6.95–7.03 (m, 2H), 7.44–7.58 (m, 2H), 7.77–7.90 (m, 2H), 8.16–8.25 (m, 2H), 12.49 (s, 1H), 13.81 (s, 1H) | mdpi.com |

| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 6.89 (d, J = 8.6 Hz, 2H), 7.46 (ddd, J = 7.8, 7.1, 1.2 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.79 (ddd, J = 8.3, 6.9, 1.4 Hz, 1H), 8.07–8.13 (m, 3H), 10.17 (s, 1H), 12.32 (s, 1H) | mdpi.com |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | CDCl₃ | 3.94 (s, 3H), 7.10 (d, J = 8.55 Hz, 2H), 7.48-7.53 (m, 1H), 7.79-7.83 (m, 2H), 8.22 (d, J = 8.54 Hz, 2H), 8.34 (d, J = 7.93 Hz, 1H), 11.24 (br. s, 1H) | rsc.org |

| 7-Methyl-2-phenylquinazolin-4(3H)-one | DMSO D6 | 2.55 (s, 3H), 7.33 (dd, J = 0.92, 7.02 Hz, 1H), 7.58-7.60 (m, 3H), 7.65 (br. m, 1H), 8.22 (d, J = 7.93 Hz, 1H), 8.25-8.26 (m, 2H), 11.06 (br. s, 1H) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. In the ¹³C NMR spectrum of 2-phenylquinazolin-4(3H)-one, the carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a downfield chemical shift, around δ 162.24 ppm. mdpi.com The carbon atoms of the aromatic rings appear in the range of δ 120–150 ppm. mdpi.comrsc.org Specifically, the carbons of the quinazolinone and phenyl rings show distinct signals, confirming the presence of both moieties. mdpi.com

Substitutions on the aromatic rings cause shifts in the corresponding carbon signals, which can be used to determine the position of the substituent. For example, in 2-(4-hydroxyphenyl)quinazolin-4(3H)-one, the carbon attached to the hydroxyl group (C-OH) resonates at approximately δ 160.51 ppm. mdpi.com The presence of other functional groups, such as methoxy (B1213986) or alkyl groups, will also give rise to characteristic signals in the upfield region of the spectrum. For instance, the methoxy carbon in 2-(2-hydroxy-4-methoxyphenyl)quinazolin-4(3H)-one appears at δ 55.45 ppm. mdpi.com

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 2-phenylquinazolin-4(3H)-one | DMSO-d₆ | 120.93, 125.84, 126.61, 127.49, 127.74, 128.61, 131.4, 132.67, 134.63, 148.70, 152.31, 162.24 | mdpi.com |

| 2-(2-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 113.71, 117.87, 118.81, 120.73, 126.03, 126.96, 127.68, 133.71, 135.02, 146.11, 153.69, 160.02, 161.37 | mdpi.com |

| 2-(4-hydroxyphenyl)quinazolin-4(3H)-one | DMSO-d₆ | 115.32, 120.54, 123.17, 125.78, 125.89, 127.16, 129.55, 134.48, 149.01, 152.08, 160.51, 162.29 | mdpi.com |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | CDCl₃ | 55.5, 114.4, 120.6, 125.0, 126.4, 126.5, 127.8, 129.0, 134.8, 149.7, 151.3, 162.5, 163.7 | rsc.org |

| 7-Methyl-2-phenylquinazolin-4(3H)-one | DMSO D6 | 21.4, 118.6, 125.7, 127.1, 127.7, 128.0, 128.6, 131.3, 132.8, 145.1, 148.9, 152.3, 162.1 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, characteristic absorption bands are observed for the N-H, C=O, and C=N bonds.

The IR spectrum of 2-phenylquinazolin-4(3H)-one shows a strong absorption band for the carbonyl group (C=O) of the quinazolinone ring in the region of 1660–1700 cm⁻¹. mdpi.com The N-H stretching vibration is typically observed as a broad band around 3063-3300 cm⁻¹. sapub.orgmdpi.com The C=N stretching vibration of the quinazoline (B50416) ring appears in the range of 1550-1600 cm⁻¹. mdpi.commdpi.com Aromatic C-H stretching vibrations are also observed around 3000-3100 cm⁻¹. mdpi.com

For substituted derivatives, additional characteristic bands will be present. For example, hydroxylated derivatives exhibit a broad O-H stretching band, typically in the range of 3100-3500 cm⁻¹. mdpi.com The presence of other functional groups such as ether (C-O-C stretch) or thioether (C-S stretch) will also give rise to specific absorption bands, further aiding in the structural confirmation. sapub.org

Table 3: IR Data for Selected this compound Derivatives

| Compound | Characteristic IR Bands (ν, cm⁻¹) | Reference |

| 2-phenylquinazolin-4(3H)-one | 3063 (N-H), 1661 (C=O), 1599 (C=N), 1557, 1474 (Aromatic C=C) | mdpi.com |

| 3-phenyl quinazolin-2,4(1H, 3H)-dione | 3368 (N-H), 1731, 1652 (C=O) | sapub.org |

| 2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-yl thio)acetohydrazide | 3303, 3250, 3220 (N-H, NH₂), 1693 (C=O quinazolinone), 1663 (C=O hydrazide) | sapub.org |

| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide | 3185 (N-H), 1793, 1738, 1684 (C=O) | sapub.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, the mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. mdpi.comrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinazolinone derivatives involve cleavage of the bonds within the quinazolinone ring and the substituent groups. For instance, in the mass spectrum of 3-phenyl quinazolin-2,4(1H, 3H)-dione, the molecular ion peak is observed at m/z 238, with other significant fragments at m/z 146, 119, and 92. sapub.org Analysis of these fragmentation patterns helps to piece together the structure of the parent molecule.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound. sapub.org This technique is often used in conjunction with mass spectrometry to confirm the molecular formula of new this compound derivatives. sapub.orgnih.gov

Table 4: Elemental Analysis Data for a Selected this compound Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 3-phenyl quinazolin-2,4(1H, 3H)-dione | C₁₄H₁₀N₂O₂ | C, 70.58; H, 4.23; N, 11.76 | C, 70.71; H, 4.40; N, 11.99 | sapub.org |

| 2-(4-oxo-3-phenyl-3, 4-dihydroquinazolin-2-yl thio)acetohydrazide | C₁₆H₁₄N₄O₂S | C, 58.88; H, 4.32; N, 17.17; S, 9.82 | C, 58.49; H, 4.10; N, 16.99; S, 9.60 | sapub.org |

| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetamide | C₂₄H₁₆N₄O₄S | C, 63.15; H, 3.53; N, 12.27; S, 7.02 | C, 63.27; H, 3.68; N, 12.08; S, 6.90 | sapub.org |

Structure Activity Relationship Sar Studies of 2 Phenyl 1h Quinazolin 4 One Derivatives

Influence of Substituents on the 2-Phenyl Ring and Its Position

The 2-phenyl group is a critical component of the 2-phenyl-1H-quinazolin-4-one scaffold, and its substitution pattern significantly impacts biological activity. biorxiv.org Research has consistently shown that the presence of the 2-phenyl ring is crucial for high potency in various biological assays. biorxiv.org

Studies have demonstrated that the position of substituents on the 2-phenyl ring plays a pivotal role in determining the activity of these compounds. For instance, in a series of antibacterial quinazolinones, meta- and ortho-substitutions on the 2-phenyl ring were found to be equally active, while para-substitution was generally not well-tolerated. acs.org In the context of anticancer activity, a 2-chloro-substituted analogue exhibited the highest activity, being ten times more effective than the parent compound. nih.gov Conversely, the introduction of bulky or certain functional groups at the 2-position, such as hydroxyl, propoxy, phenoxy, and various amino groups, led to a significant decrease in antiproliferative activity. nih.gov

Furthermore, the nature of the substituent is as important as its position. For example, replacing an ethyl substituent with a trifluoromethyl group, a common bioisostere, was explored to enhance metabolic stability. acs.org In another study, the introduction of hydroxyl groups on the phenyl ring was found to be essential for antioxidant activity, with the presence of at least one hydroxyl group, in addition to a methoxy (B1213986) substituent or a second hydroxyl group at the ortho or para position, being required. mdpi.com

The following table summarizes the influence of various substituents on the 2-phenyl ring on the biological activity of this compound derivatives:

| Substituent Position | Substituent Group | Observed Effect on Activity | Reference |

| ortho | Chloro | Increased anticancer activity | nih.gov |

| meta | Various | Maintained antibacterial activity | acs.org |

| para | Various | Generally not tolerated for antibacterial activity | acs.org |

| ortho or para | Hydroxyl | Essential for antioxidant activity | mdpi.com |

| para | 4-ethoxyphenyl | Similar antiproliferative activity to the unsubstituted compound | nih.gov |

| para | 4-methylthiophenyl | Similar antiproliferative activity to the unsubstituted compound | nih.gov |

Effects of Substitution on the Quinazolinone Nitrogen Atoms (N1, N3)

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are key sites for chemical modification, and substitutions at these positions have been shown to profoundly influence the biological profile of this compound derivatives.

Substitution at the N1 position has been explored to modulate activity. For instance, in the development of anti-inflammatory agents, 1-isopropyl-2-phenyl-4(1H)-quinazolinones were found to exhibit optimal potency. nih.gov This suggests that the size and nature of the substituent at N1 can be fine-tuned to enhance specific biological activities.

The N3 position has been a particularly fruitful site for derivatization. The introduction of various substituted phenyl rings, bridged phenyl rings, heterocyclic rings, and aliphatic systems at this position has been associated with antimicrobial properties. researchgate.net For example, the presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.gov In the context of anticancer activity, significant research has been conducted on substitutions at the N3 position. researchgate.net The introduction of a free amino group or a substituted benzalamino group at position 3 has been investigated for its effect on anticancerous activity. researchgate.net

The table below provides examples of how substitutions at the N1 and N3 positions affect the activity of this compound derivatives:

| Position | Substituent | Observed Effect on Activity | Reference |

| N1 | Isopropyl | Optimal anti-inflammatory potency | nih.gov |

| N3 | Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |

| N3 | Substituted benzalamino group | Investigated for anticancer activity | researchgate.net |

| N3 | Free amino group | Investigated for anticancer activity | researchgate.net |

Role of Substituents on the Fused Benzene (B151609) Ring (e.g., C6, C8 Positions)

The fused benzene ring of the quinazolinone core provides another avenue for structural modification, with substitutions at positions such as C6 and C8 significantly impacting biological activity.

SAR studies have revealed that the presence of halogen atoms at the C6 and C8 positions can enhance antimicrobial activities. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been shown to significantly improve antibacterial activity. nih.gov Furthermore, a single substitution at the sixth position has been reported to be beneficial for increased antitumor activities. researchgate.net For instance, the synthesis of 2,3,6-trisubstituted quinazolin-4-ones, where a bromine atom is present at position 6, has been explored for anticancerous activity. researchgate.net

In addition to halogens, the introduction of other functional groups at these positions has also been investigated. For example, in an effort to identify optimal structural requirements for biological activity, a basic side chain was positioned at C8. nih.gov The nature of this side chain was found to be critical, with a dimethylamino substitution enhancing activity compared to a cyclopropylamino substitution. nih.gov However, increasing the side chain length from two to three carbons diminished antiproliferative activity. nih.gov

The following table summarizes the effects of substituents on the fused benzene ring:

| Position | Substituent | Observed Effect on Activity | Reference |

| C6 | Halogen (e.g., Iodine, Bromine) | Enhanced antimicrobial and antitumor activity | nih.govresearchgate.net |

| C8 | Halogen (e.g., Iodine) | Enhanced antimicrobial activity | nih.gov |

| C8 | Basic side chain (e.g., dimethylaminoacetamido) | Enhanced cytotoxic activity | nih.gov |

| C8 | Basic side chain (cyclopropylamino) | Less active than dimethylamino substitution | nih.gov |

| C8 | Basic side chain (3-carbon length) | Diminished antiproliferative activity | nih.gov |

Impact of Ring Fusion and Heterocyclic Modifications on Activity

The fusion of additional rings to the quinazolinone scaffold has been explored to create novel chemical entities with improved pharmacological profiles. For example, the synthesis of fused quinazolinones has been reported in the literature, suggesting an interest in exploring the chemical space beyond the basic bicyclic system. researchgate.net

Furthermore, the attachment of various heterocyclic rings to the quinazolinone core has been a common approach. The introduction of a 1',3',4'-thiadiazolyl moiety at the 3-position of 2-methyl-4(3H)-quinazolinones is one such example. researchgate.net Similarly, the synthesis of 2-phenyl-3-substituted quinazolin-4(3H)-ones, where the substituent at the 3-position can be a heterocyclic ring, has been a focus of research. researchgate.net These hybrid molecules often exhibit enhanced biological activities due to the combined pharmacophoric features of the quinazolinone and the attached heterocycle. nih.gov

The following table highlights some examples of ring fusion and heterocyclic modifications and their intended impact on activity:

| Modification | Example | Intended Effect on Activity | Reference |

| Ring Fusion | Fused quinazolinones | Exploration of novel chemical space | researchgate.net |

| Heterocyclic Substitution | 2-methyl-3-(1',3',4'-thiadiazoyl)-4-(3H) quinazolinones | Modulation of biological activity | researchgate.net |

| Heterocyclic Substitution | 2-phenyl-3-substituted quinazolin-4(3H)-ones | Enhancement of biological properties | researchgate.net |

| Molecular Hybridization | Quinazolinone-based hybrids | Improved pharmacological activity | nih.gov |

Identification of Key Pharmacophoric Elements for Biological Efficacy

Through extensive SAR studies, key pharmacophoric elements essential for the biological efficacy of this compound derivatives have been identified. A pharmacophore is the three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target and elicit a biological response.

For dual VEGFR-2/c-Met inhibitors, four key pharmacophoric elements have been proposed: a nitrogenous heterocycle, a linker, a hydrogen bonding (HB) domain, and a hydrophobic moiety. nih.gov The quinazolinone ring itself often serves as the planar nitrogenous heterocyclic system. nih.gov

In the context of antitumor activity, it has been observed that a single substitution at the sixth position of the quinazolinone ring is beneficial. researchgate.net Furthermore, the 2-phenyl group is considered a crucial element for achieving high potency in tankyrase inhibitors, as it extends into a hydrophobic region of the target enzyme. biorxiv.org

The following table outlines the key pharmacophoric elements and their roles in the biological activity of this compound derivatives:

| Pharmacophoric Element | Role in Biological Efficacy | Reference |

| Planar nitrogenous heterocycle (Quinazolinone ring) | Core scaffold for interaction with target | nih.gov |

| Hydrophobic linker | Connects pharmacophoric elements in the correct orientation | nih.gov |

| Hydrogen bonding (HB) domain | Forms hydrogen bonds with target residues | nih.gov |

| Hydrophobic moiety (e.g., 2-phenyl group) | Extends into hydrophobic pockets of the target | biorxiv.org |

| Substitution at C6 | Beneficial for antitumor activity | researchgate.net |

Mechanistic and Target Oriented Biological Investigations of 2 Phenyl 1h Quinazolin 4 One Derivatives

Anticancer and Antitumor Activity

Derivatives of 2-phenyl-1H-quinazolin-4-one have shown considerable promise as anticancer and antitumor agents, attributable to their diverse mechanisms of action and their ability to interact with various molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov

Mechanisms of Action

The anticancer effects of these quinazolinone derivatives are often multifaceted, involving the disruption of fundamental cellular processes.

Inhibition of Tubulin Polymerization: Several 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as potent inhibitors of tubulin polymerization. rsc.orgnih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). rsc.orgnih.gov For instance, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated significant inhibition of tubulin polymerization, with some compounds showing activity at sub-micromolar concentrations. rsc.org Molecular modeling studies suggest that these compounds may bind to the colchicine (B1669291) binding site on tubulin. rsc.orgnih.gov

Cell Cycle Modulation: A common outcome of targeting cellular processes like tubulin polymerization is the modulation of the cell cycle. Many this compound derivatives have been shown to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases. rsc.orgnih.govnih.gov For example, a study on 2-phenoxymethyl-3H-quinazolin-4-one (PMQ) in HL-60 leukemia cells revealed that the compound induced a block in the G2/M phase of the cell cycle. nih.gov Similarly, other derivatives have been found to cause G0/G1 phase arrest in HeLa cells. nih.govresearchgate.net This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Molecular Targets and Signaling Pathways

The anticancer activity of this compound derivatives is also linked to their ability to inhibit key enzymes and signaling pathways that are often dysregulated in cancer.

Kinases and Phosphatases: These compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.gov Notably, they have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key players in cell cycle control. nih.gov

EGFR Tyrosine Kinases: The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established target in cancer therapy. nih.govrsc.org Several quinazolinone derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. nih.govnih.gov These compounds compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways that promote cell growth and proliferation. nih.gov For example, certain 2-thioquinazolin-4(3H)-ones have been identified as dual inhibitors of EGFR and VEGFR-2 kinases. rsc.orgrsc.org

PI3K Pathway: The phosphatidylinositol-3-kinase (PI3K) pathway is another critical signaling cascade involved in cell growth, survival, and proliferation. Some 2-(2-phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated the ability to inhibit the PIK3CA protein, a catalytic subunit of PI3K, in breast cancer cells. nih.gov

Evaluation in Specific Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a broad range of human cancer cell lines.

Leukemia: Derivatives have shown significant activity against leukemia cell lines. For instance, 2-phenoxymethyl-3H-quinazolin-4-one (PMQ) exhibited concentration-dependent cytotoxicity against HL-60 leukemia cells with an IC50 value of 10.8 µM. nih.gov This compound was found to induce apoptosis through a mitochondrial/caspase-9 dependent pathway. nih.gov

Lung Carcinoma: Several quinazolinone derivatives have demonstrated potent growth inhibition against lung cancer cell lines such as the H460 cell line. rsc.org

Breast Cancer: The MCF-7 breast cancer cell line has been a common model for evaluating the anticancer potential of these compounds. rsc.orgnih.gov Studies have shown that certain derivatives can effectively inhibit the proliferation of MCF-7 cells, with some exhibiting IC50 values in the nanomolar range. nih.gov The mechanism often involves the inhibition of key proteins like PIK3CA. nih.gov

Table 1: Anticancer Activity of this compound Derivatives in Specific Cancer Cell Lines

| Compound Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| 2-Phenoxymethyl-3H-quinazolin-4-one (PMQ) | HL-60 (Leukemia) | G2/M phase arrest, apoptosis induction | nih.gov |

| 2-Styrylquinazolin-4(3H)-ones | H460 (Lung), HT29 (Colon), MCF-7 (Breast) | Tubulin polymerization inhibition, G2+M arrest | rsc.org |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | H460 (Lung), HT29 (Colon), MCF-7 (Breast) | Tubulin polymerization inhibition, G2+M arrest | rsc.org |

| 2-(2-Phenoxyquinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones | MCF-7 (Breast) | Inhibition of PIK3CA protein | nih.gov |

| 2,3-Disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7 (Breast), HeLa (Cervix), HepG2 (Liver), HCT-8 (Colon) | Cytotoxicity | researchgate.net |

Preclinical Efficacy in In Vivo Tumor Models

The anticancer potential of these compounds has also been investigated in preclinical animal models.

Ehrlich Ascites Carcinoma: Studies in mice bearing Ehrlich ascites carcinoma have demonstrated that quinazoline (B50416) antifolates can disturb folate metabolism in tumor cells, leading to diminished retention of folate and its coenzymatic forms. nih.gov This disruption of a vital metabolic pathway highlights a potential in vivo mechanism of antitumor activity.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have also been explored for their antimicrobial activity. nih.govnih.govresearchgate.net

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Organisms

These compounds have shown a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. researchgate.net

Gram-Positive Bacteria: Derivatives have been tested against various Gram-positive organisms, including Staphylococcus aureus and Bacillus cereus. nih.gov Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity against these strains. nih.gov

Gram-Negative Bacteria: The efficacy of these compounds extends to Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov For example, certain quinazolinone derivatives conjugated with silver nanoparticles exhibited enhanced antibacterial activity against E. coli K1 and K. pneumoniae. nih.gov The proposed mechanism for some derivatives involves the inhibition of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolone antibiotics. nih.gov

Table 2: Antibacterial Spectrum of this compound Derivatives

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Quinazolinone-silver nanoparticles | Streptococcus pyogenes, B. cereus | Escherichia coli K1, Klebsiella pneumoniae, P. aeruginosa | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Staphylococcus aureus | Escherichia coli | nih.gov |

| Indole-substituted quinazolines | - | Effective against Gram-negative bacteria | nih.gov |

Antifungal Efficacy

Derivatives of this compound have shown a wide range of antifungal activities against various pathogenic fungi. The effectiveness of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has demonstrated that certain structural modifications to the this compound scaffold can lead to potent antifungal agents. For instance, a series of 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives were synthesized and tested against fungi such as Candida albicans and Aspergillus niger. vensel.org The results indicated that compounds with specific substitutions exhibited significant antifungal activity, with some showing MIC values as low as 0.1-0.2 µg/mL. vensel.org The presence of electron-donating or electron-withdrawing groups on the scaffold was found to influence the antifungal potency. vensel.org

In another study, newly synthesized quinazolin-4-one derivatives displayed noteworthy antifungal effects against Candida albicans, with MIC values ranging from 3.9 to 125 μg/mL. researchgate.net Furthermore, some 2,3,6-trisubstituted quinazolin-4-one derivatives were evaluated for their antifungal activity against Aspergillus niger and Candida albicans, with some compounds showing excellent activity at a concentration of 50 µg/mL. biomedpharmajournal.org For example, one derivative with an o-hydroxybenzaldehyde substitution (A-3) was found to be particularly effective against A. niger, while another with an m-nitrobenzaldehyde substitution (A-6) showed excellent activity against C. albicans. biomedpharmajournal.org

The following table summarizes the antifungal activity of selected this compound derivatives:

| Compound ID | Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| QIc, QIIb, QIIIf | C. albicans, A. niger | 0.1-0.2 µg/mL | vensel.org |

| QIc-e, QIg, QIm-n, QIId, QIIIb, QIIIe | C. albicans, A. niger | 0.5-2.0 µg/mL | vensel.org |

| Various derivatives | C. albicans | 3.9–125 μg/mL | researchgate.net |

| A-3 | A. niger | Excellent activity at 50 µg/mL | biomedpharmajournal.org |

| A-6 | C. albicans | Excellent activity at 50 µg/mL | biomedpharmajournal.org |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from various mechanisms of action. One of the proposed targets is the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and amino acids in microbes. vensel.org Inhibition of DHFR disrupts these essential pathways, leading to the cessation of microbial growth. vensel.org Some 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives have been evaluated for their ability to inhibit human DHFR, with some compounds showing inhibitory concentrations in the micromolar range. vensel.org

Another proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. mdpi.com By targeting this enzyme, quinazolinone derivatives can effectively halt bacterial proliferation. mdpi.com Molecular docking studies have supported this hypothesis, showing that these compounds can bind to the active site of E. coli DNA gyrase. mdpi.com Additionally, it has been suggested that these derivatives can interact with the cell wall and DNA structures of microorganisms, contributing to their antimicrobial activity. nih.gov

Anti-inflammatory Activity

The this compound scaffold is a recognized pharmacophore for anti-inflammatory activity. Numerous derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses, often showing promising results in preclinical studies.

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. The discovery of two isoforms, COX-1 and COX-2, has been pivotal in understanding inflammatory processes. nih.gov While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. nih.gov

Novel quinazolinone derivatives have been designed as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Studies have shown that certain this compound derivatives conjugated with other molecules, such as ibuprofen (B1674241) or indole (B1671886) acetamide, exhibit superior COX-2 selectivity. nih.gov For instance, some of these synthesized compounds demonstrated equipotent COX-2 selectivity to celecoxib, a known COX-2 inhibitor. nih.gov The inhibition of COX-2 is considered a viable strategy for developing anti-inflammatory agents with improved safety profiles. nih.gov

Evaluation in Animal Models of Inflammation (e.g., Carrageenin-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a standard and widely used assay for evaluating the acute anti-inflammatory activity of new compounds. creative-biolabs.comencyclopedia.pub Carrageenan, a polysaccharide, induces a reproducible inflammatory response characterized by swelling (edema) when injected into the paw. creative-biolabs.comencyclopedia.pub

A number of new 4(1H)-quinazolinones have been assessed using this model. nih.gov The results from these studies indicate that many derivatives of this compound can significantly reduce carrageenan-induced paw edema. For example, some derivatives have shown anti-inflammatory activity comparable to that of standard drugs like phenylbutazone (B1037) at similar doses. The degree of edema inhibition varies depending on the specific substitutions on the quinazolinone ring. In one study, a series of derivatives exhibited anti-inflammatory activity ranging from 16.3% to 36.3% inhibition of edema.

The following table presents data on the anti-inflammatory activity of selected derivatives in the carrageenan-induced paw edema model:

| Compound Series | Animal Model | Edema Inhibition | Reference |

| 1-isopropyl-(2-fluorophenyl)-4-(1H)-quinazolinone (50) | Rats | Displayed the best result taking into account both efficacy and side effects | nih.gov |

| Various quinazolin-4-(3H)-ones | Rats | 16.3% to 36.3% |

Antioxidant Activity

In addition to their other biological effects, derivatives of this compound have been investigated for their antioxidant properties. The ability of these compounds to neutralize harmful free radicals can contribute to their therapeutic potential, as oxidative stress is implicated in a variety of diseases.

Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide Scavenging)

The antioxidant capacity of these compounds is often assessed using in vitro assays that measure their ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. nih.gov In this assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. nih.gov

Studies on new polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated their potential as radical scavengers. nih.gov The scavenging of nitric oxide (NO), a signaling molecule that can be pro-inflammatory at high concentrations, is another important measure of antioxidant activity. nih.gov Certain derivatives have shown significant scavenging activity against both DPPH and NO radicals. nih.gov For example, compounds with multiple hydroxyl groups on the phenyl ring have been found to be particularly effective antioxidants. nih.gov

The antioxidant activity of selected this compound derivatives is summarized in the table below:

| Compound Series | Assay | Activity | Reference |

| Polyphenolic derivatives (5a, 5c, 5d) | DPPH Radical Scavenging | Most active in the series | nih.gov |

| Polyphenolic derivatives | Nitric Oxide (NO) Radical Scavenging | Evaluated for scavenging capacity | nih.gov |

In Vitro Antioxidant Assays

The antioxidant potential of this compound derivatives has been explored through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods. nih.govresearchgate.net These assays help determine the capacity of these compounds to scavenge free radicals and reduce oxidants.

Research has shown that the antioxidant activity of these derivatives is highly dependent on their substitution patterns. For instance, the presence of hydroxyl groups on the 2-phenyl ring is crucial for antioxidant activity. nih.govresearchgate.net Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have demonstrated potent antioxidant and metal-chelating properties. nih.govresearchgate.net One study identified 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one as a particularly strong antioxidant. nih.govresearchgate.net Furthermore, introducing an ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent has been found to enhance antioxidant activity. nih.govresearchgate.net

In comparative studies of antioxidant assessment methods, the ABTS and CUPRAC assays have been reported to be more sensitive and provide more reliable results than the DPPH assay for this class of compounds. nih.govresearchgate.net The reducing power method, which measures the ability of a compound to donate electrons, is another technique used to evaluate the antioxidant potential of these derivatives. biotech-asia.org

Table 1: In Vitro Antioxidant Activity of Selected this compound Derivatives

| Compound | Assay(s) Used | Key Findings | Reference |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, CUPRAC | Potent antioxidant with metal-chelating properties. | nih.govresearchgate.net |

| Derivatives with ortho-dihydroxy groups | DPPH, ABTS, CUPRAC | Exhibited metal-chelating properties. | nih.govresearchgate.net |

| Derivatives with an ethylene linker | DPPH, ABTS, CUPRAC | Increased antioxidant activity. | nih.govresearchgate.net |

| Various 2-phenyl quinazoline-4(3H)-one derivatives | Reducing Power Method | Activity determined by the compound's ability to form a colored complex. | biotech-asia.org |

Other Pharmacological Activities

Beyond their antioxidant effects, derivatives of this compound have been investigated for a range of other pharmacological activities.

The quest for new anticonvulsant drugs with improved safety profiles has led to the investigation of this compound derivatives. nih.govfarmaceut.org Inspired by the sedative-hypnotic properties of methaqualone, a well-known quinazolinone, researchers have synthesized and evaluated numerous derivatives for their ability to protect against seizures. nih.govmdpi.com

In vivo studies using models such as pentylenetetrazole (PTZ)-induced seizures and maximal electroshock (MES)-induced seizures in mice have been employed to assess anticonvulsant efficacy. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at both the 2- and 3-positions of the quinazolinone ring significantly influence activity. For example, the order of activity for substitution at the 2-position was found to be 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. nih.gov At the 3-position, derivatives with a butyl substitution have shown a significant effect in preventing seizure spread. nih.gov Some compounds have demonstrated remarkable protection (100%) against PTZ-induced convulsions, with potency exceeding that of the standard drug ethosuximide. nih.gov The proposed mechanism for some of these derivatives involves positive allosteric modulation of the GABAA receptor. mdpi.com

Table 2: Anticonvulsant Activity of Selected this compound Derivatives

| Compound Series/Substitution | In Vivo Model | Key Findings | Reference |

| 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Diazepam Standard | Compounds 4b, 7b-f, 8a, and 9b showed significant activity. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Butyl substitution at position 3 enhanced activity. | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | Series "b" compounds, particularly 8b, showed favorable results. | mdpi.com |

The potential of this compound derivatives as anti-HIV agents has been an area of active research. hakon-art.comnih.gov In vitro studies have been conducted to screen these compounds against various strains of the human immunodeficiency virus (HIV), such as HIV-1 (IIIB) and HIV-2 (ROD), in cell lines like MT-4. hakon-art.comnih.gov

The anti-HIV activity of these compounds is often evaluated by their ability to protect cells from virus-induced cytopathic effects. For instance, 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR) was found to inhibit the replication of HIV-1 in acutely infected MT-4 cells, offering a maximum protection of 15% at sub-toxic concentrations. hakon-art.com However, some other derivatives have displayed cytotoxic properties in the cell lines used for screening. hakon-art.comnih.gov

Table 3: Anti-HIV Activity of Selected this compound Derivatives

| Compound | Virus Strain(s) | Cell Line | Key Findings | Reference |

| 6-bromo-3-(4-(6-methoxyquinolin-8-ylamino)pentyl)-2-phenylquinazolin-4(3H)-one (PY-QZ MBR) | HIV-1 (IIIB) | MT-4 | 15% maximum protection against HIV-1 replication. | hakon-art.com |

| 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) | HIV-1 (IIIB), HIV-2 (ROD) | MT-4 | Inactive against HIV-1 and -2 at non-cytotoxic concentrations. | nih.gov |

| QPABA and MSQN | HIV-1 (IIIB) | MT-4 | Exhibited 19% and 16% maximum protection, respectively. |

Inspired by the structure of febrifugine, a natural alkaloid with antimalarial properties that contains a quinazoline moiety, researchers have designed and synthesized this compound derivatives as potential antimalarial agents. nih.govlongdom.org The 4-quinazolinone core is considered essential for the antimalarial activity. nih.gov

In vivo studies using mouse models infected with Plasmodium berghei have been instrumental in evaluating the efficacy of these compounds. nih.govnih.gov Some synthesized derivatives have shown promising antimalarial activity, with certain compounds demonstrating significant suppression of parasitemia. longdom.orgnih.gov For example, compounds 8 and 10 in one study showed percent parasite suppression of 70.01% and 74.18%, respectively. nih.gov These findings suggest that this compound derivatives are a promising scaffold for the development of new antimalarial drugs. longdom.orgresearchgate.net

Table 4: Antimalarial Activity of Selected this compound Derivatives

| Compound Series/Substitution | In Vivo Model | Key Findings | Reference |

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei in mice | Exhibited antimalarial activities at a dose of 5 mg/kg. | nih.gov |

| 4(3H)-quinazolinone derivatives | P. berghei | Compound IVa was the most active. | longdom.org |

| 3-aryl-2-styryl substituted-4(3H)-quinazolinones | Plasmodium berghei ANKA | Compounds 8 and 10 showed 70.01% and 74.18% suppression, respectively. | nih.gov |

Derivatives of this compound have been evaluated for their analgesic properties using various in vivo models, such as the acetic acid-induced writhing test and the hot plate test in mice. researchgate.netjddtonline.infojneonatalsurg.com These models help to assess both peripheral and central analgesic activities.

Studies have shown that some of these compounds exhibit significant analgesic activity, in some cases superior to standard drugs like aspirin (B1665792) and indomethacin. researchgate.netjddtonline.info For instance, certain 2-phenyl quinazolinone derivatives have shown potent analgesic effects. nih.govmdpi.com The proposed mechanisms of action include the inhibition of cyclooxygenase (COX) enzymes and potential modulation of opioid-mediated pathways. jneonatalsurg.comnih.gov The structural features of the derivatives, such as substitutions on the phenyl rings, can influence their lipophilicity and, consequently, their analgesic potency. mdpi.com

Table 5: Analgesic Activity of Selected this compound Derivatives

| Compound/Series | In Vivo Model(s) | Key Findings | Reference |

| 2-phenyl-4(3H) quinazolinone derivatives | Acetic acid-induced writhing, Hot plate test | Showed considerable potent analgesic activity. | nih.gov |

| Quinazolin-4(3H)-one, 2-Methyl-4(3H)-quinazolinone, 2–Phenyl-4(3H)-quinazolin-4(3H)–one | Acetic acid-induced writhing | Compound 3 (2–Phenyl-4(3H)-quinazolin-4(3H)–one) had higher activity than the others and standard drugs. | researchgate.netjddtonline.info |

| Novel quinazoline derivative | Acetic acid-induced writhing, Hot plate test | Significantly reduced writhing counts and increased latency in the hot plate test. | jneonatalsurg.com |

The this compound scaffold has also been explored for its potential to inhibit specific enzymes implicated in various diseases.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes and obesity. researchgate.netmdpi.com Several studies have investigated quinazolinone derivatives as PTP1B inhibitors. researchgate.net While some chalcone (B49325) derivatives have shown potent inhibition, the exploration of this compound derivatives in this area is ongoing.

Phosphodiesterase 7 (PDE7) Inhibition: PDE7 inhibitors are being investigated as potential treatments for immunological diseases. A series of quinazoline derivatives containing a substituted biphenyl (B1667301) fragment were synthesized and evaluated for their ability to inhibit PDE7. Some of these compounds demonstrated inhibitory potencies at sub-micromolar levels against the catalytic domain of the enzyme. nih.gov

Table 6: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Compound Series | Key Findings | Reference |

| Phosphodiesterase 7 (PDE7) | Quinazoline derivatives with a substituted biphenyl fragment | Some compounds showed sub-micromolar inhibitory potency. | nih.gov |

| Phosphodiesterase-I (PDE-I) and Carbonic Anhydrase-II (CA-II) | 2-substituted quinazolin-4(3H)-ones | Several compounds selectively inhibited either PDE-I or CA-II, with one compound active against both. | nih.gov |

Computational and Theoretical Studies on 2 Phenyl 1h Quinazolin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 2-phenyl-1H-quinazolin-4-one and its derivatives. These studies provide fundamental information about the molecule's stability, reactivity, and the nature of its chemical bonds.